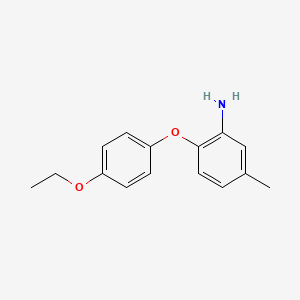

2-(4-Ethoxyphenoxy)-5-methylaniline

Description

Significance of Phenoxy Aniline (B41778) Derivatives in Chemical Science

Phenoxy aniline derivatives, a specific subset of aryl ether amines, consist of an aniline core linked to a phenoxy group. The aniline moiety is a fundamental building block in industrial chemistry, serving as a precursor for dyes, polymers, and pharmaceuticals. researchgate.net The addition of a phenoxy group introduces conformational flexibility and modulates the electronic properties of the aniline ring, making these derivatives valuable scaffolds in medicinal chemistry and materials science. researchgate.netsigmaaldrich.com

Scope of Academic Research on 2-(4-Ethoxyphenoxy)-5-methylaniline

While dedicated academic studies on this compound are not extensively published, its structure is of significant interest. The compound embodies the key features of a phenoxy aniline derivative, making it a relevant subject for synthetic methodology development and as an intermediate in the synthesis of more complex molecules. Its structural similarity to compounds explored in drug discovery and materials science suggests its potential as a building block in these areas. Research into related compounds indicates that the specific arrangement of the ethoxy, phenoxy, and methylaniline groups could be targeted for creating novel kinase inhibitors or functional organic materials. researchgate.netnih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethoxyphenoxy)-5-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-3-17-12-5-7-13(8-6-12)18-15-9-4-11(2)10-14(15)16/h4-10H,3,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDDYDSDXRTSAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Ethoxyphenoxy 5 Methylaniline and Analogues

Strategic Approaches to Aryl Ether and Aniline (B41778) Linkages

The construction of diaryl ethers and the introduction of amine functionalities onto aromatic rings are fundamental transformations in organic synthesis. Several powerful methods have been developed to achieve these linkages efficiently.

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, offering mild and versatile alternatives to classical methods. For the synthesis of diaryl ethers and anilines, palladium- and copper-catalyzed reactions are paramount.

The Buchwald-Hartwig amination stands as a cornerstone for C-N bond formation. This palladium-catalyzed reaction couples amines with aryl halides or triflates, demonstrating broad substrate scope and functional group tolerance. wikipedia.org Initially developed in the mid-1990s, the methodology has seen continuous improvement through the development of multiple generations of catalyst systems, featuring specialized phosphine (B1218219) ligands that enhance reactivity and expand the scope to include even challenging substrates like primary amines and ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.org Similarly, Buchwald-Hartwig conditions can be adapted for C-O bond formation, allowing for the synthesis of diaryl ethers from alcohols and aryl halides, serving as a milder alternative to the traditional Ullmann condensation. wikipedia.org

The Ullmann condensation , a classical copper-catalyzed reaction, is another vital tool for forming both C-O and C-N bonds. wikipedia.org The traditional Ullmann ether synthesis involves the reaction of an aryl halide with a phenol (B47542), typically requiring high temperatures and stoichiometric copper. wikipedia.orgorganic-chemistry.org Modern advancements have introduced soluble copper catalysts supported by ligands, which operate under milder conditions. mdpi.comul.ie The analogous C-N coupling, known as the Goldberg reaction, couples anilines with aryl halides and serves as an alternative to the Buchwald-Hartwig amination. wikipedia.org The general reactivity trend for the aryl halide in these reactions is I > Br > Cl. wikipedia.org

| Reaction | Catalyst | Typical Reactants | Key Feature |

| Buchwald-Hartwig Amination | Palladium/Phosphine Ligand | Aryl Halide/Triflate + Amine | Mild conditions, broad scope for C-N bonds. wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Ether Synthesis | Palladium/Phosphine Ligand | Aryl Halide/Triflate + Alcohol | Milder alternative to Ullmann for C-O bonds. wikipedia.org |

| Ullmann Condensation (Ether) | Copper | Aryl Halide + Phenol | Classic method for diaryl ether synthesis. wikipedia.org |

| Goldberg Reaction (Amine) | Copper/Ligand | Aryl Halide + Aniline | Classic method for aryl amine synthesis. wikipedia.org |

Nucleophilic aromatic substitution (SNAr) provides a direct pathway to diaryl ethers without the need for a metal catalyst. This reaction mechanism involves the addition of a nucleophile, such as a phenoxide, to an aryl halide, followed by the elimination of the halide ion. libretexts.org For the reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These substituents are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org While effective for electron-deficient arenes, this requirement limits the substrate scope compared to transition metal-catalyzed methods. wikipedia.orglibretexts.org

Emerging as highly atom-economical and environmentally benign alternatives, dehydrogenative coupling reactions form C-O and C-N bonds directly from C-H and O-H or N-H bonds, respectively, often with the sole byproduct being hydrogen gas (H₂). rsc.orgnih.gov These reactions avoid the need for pre-functionalized starting materials, such as aryl halides. acs.org Ruthenium pincer complexes have shown significant promise in catalyzing the acceptorless dehydrogenative coupling of alcohols and amines to form amides, a transformation that proceeds through aldehyde intermediates. rsc.orgnih.gov Similarly, copper-catalyzed dehydrogenative cross-coupling (DCC) has been developed to react N-arylglycine esters with phenols, yielding α-aryl α-amino acid esters with high regioselectivity. nih.gov Electrochemical methods are also being explored for the dehydrogenative cross-coupling of two different anilines to produce unsymmetrical biaryls without the need for metal catalysts or chemical oxidants. rsc.org These strategies represent a frontier in synthetic chemistry, offering cleaner routes to complex molecules.

Precursor Design and Intermediate Chemistry for 2-(4-Ethoxyphenoxy)-5-methylaniline

The specific architecture of this compound requires careful selection and manipulation of precursor molecules. The strategic functionalization of aniline and phenol building blocks is key to a successful synthesis.

The synthesis of complex anilines often begins with simpler, commercially available substituted anilines. beilstein-journals.orgnih.gov For the target molecule, a logical precursor would be a 2-halo-5-methylaniline or a protected variant. For instance, a synthetic route could involve the Ullmann or Buchwald-Hartwig coupling of 4-ethoxyphenol (B1293792) with a suitably activated 2-substituted-5-methylaniline derivative. The synthesis of a related compound, 5-(ethylsulfonyl)-2-methoxyaniline, was successfully achieved in four steps starting from 4-methoxybenzene-1-sulfonyl chloride, highlighting a strategy of building complexity on a substituted benzene (B151609) core. nih.gov Similarly, the synthesis of 2-ethyl-4-methoxy aniline started from o-nitroethylbenzene, which was converted to the aniline through a four-step process. researchgate.net The choice of precursors is critical and often dictated by the desired substitution pattern and the compatibility of functional groups with the chosen reaction conditions.

| Precursor Strategy | Starting Material Example | Key Transformation | Reference |

| Building from a substituted benzene | 4-methoxybenzene-1-sulfonyl chloride | Multi-step synthesis to install amine and other groups | nih.gov |

| Modifying a substituted aniline | o-nitroethylbenzene | Reduction and functional group manipulation | researchgate.net |

| Coupling of two aryl fragments | 2-halo-5-methylaniline + 4-ethoxyphenol | Ullmann or Buchwald-Hartwig coupling | wikipedia.orgwikipedia.org |

N-Phenoxyethylation of anilines is a specific functionalization reaction that introduces a phenoxyethyl group onto the nitrogen atom of an aniline. researchgate.netscite.ai This reaction is typically carried out by reacting an aniline with a 1-bromo-2-phenoxyethane in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMSO. researchgate.netscite.ai While this specific reaction attaches the phenoxy group via an ethyl linker to the nitrogen, it showcases a broader principle of using haloalkoxyarenes to functionalize amines. The underlying chemistry, involving nucleophilic substitution, is a fundamental tool in building more complex aniline derivatives. Although not a direct method for synthesizing the diaryl ether bond in the target molecule, the principles of aniline nucleophilicity and ether linkages are central to the broader field of aniline functionalization.

Catalytic Systems in the Synthesis of this compound Structures

The construction of the aryl ether and arylamine moieties in this compound relies heavily on transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance compared to classical methods.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-N and C-O bonds. numberanalytics.com The Buchwald-Hartwig amination, in particular, has revolutionized the synthesis of arylamines. wikipedia.orgopenochem.org This reaction facilitates the coupling of an amine with an aryl halide or pseudohalide (like a triflate). organic-chemistry.org

The synthesis of a molecule like this compound would likely involve two key palladium-catalyzed steps: the formation of the diaryl ether (C-O bond) and the formation of the aniline derivative (C-N bond). The catalytic cycle for these transformations generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form an arylpalladium(II) complex. numberanalytics.com This is often the rate-determining step. numberanalytics.com

Transmetalation/Association: The amine (for C-N coupling) or alcohol/phenoxide (for C-O coupling) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido or palladium-alkoxo complex. numberanalytics.com

Reductive Elimination: The final step involves the formation of the desired C-N or C-O bond, yielding the arylamine or aryl ether product and regenerating the active palladium(0) catalyst. numberanalytics.comwikipedia.org

A significant innovation in this field has been the development of specialized phosphine ligands. Early systems had limited scope, but the introduction of sterically hindered and electron-rich ligands dramatically improved reaction efficiency and substrate scope. Bidentate phosphine ligands such as BINAP (diphenylphosphinobinaphthyl) and DPPF (diphenylphosphinoferrocene) were pivotal in extending the reaction to primary amines. wikipedia.org

Table 1: Key Palladium Catalyst Systems for C-N and C-O Coupling

| Catalyst System Component | Role/Function | Examples | Citation(s) |

|---|---|---|---|

| Palladium Precursor | Source of the active Pd(0) catalyst. | Pd₂(dba)₃, Pd(OAc)₂ | nih.gov |

| Ligand | Stabilizes the Pd center, promotes oxidative addition and reductive elimination. | BINAP, DPPF, Biarylphosphines | wikipedia.orgorganic-chemistry.org |

| Base | Activates the amine or alcohol nucleophile. | NaOt-Bu, K₃PO₄, Cs₂CO₃ | numberanalytics.com |

| Substrates | Coupling partners for the reaction. | Aryl halides (Cl, Br, I), triflates; Amines, Alcohols | wikipedia.orgorganic-chemistry.org |

The synthesis of N-aryl-aza-crown ethers via palladium-catalyzed amination demonstrates the power of these systems, achieving high yields under mild conditions by coupling aryl bromides with aza-crown ethers using a combination of Pd₂(dba)₃ and a biphenyl-based monophosphine ligand. nih.gov

While palladium catalysis is prominent, other transition metals are also effective for synthesizing aryl ether amines.

Copper Catalysis: The Ullmann condensation is a classical copper-promoted reaction for forming C-O and C-N bonds (the latter often called the Goldberg reaction). wikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures (often over 210°C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by ligands like diamines, leading to milder reaction conditions. wikipedia.orgorganic-chemistry.org The mechanism involves a copper(I) species that reacts with the aryl halide. wikipedia.org Compared to palladium-catalyzed reactions, copper-based systems are often less expensive. youtube.com

Nickel Catalysis: Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for C-N cross-coupling reactions. youtube.com Similar to palladium, nickel-based systems often employ bulky, electron-rich phosphine ligands to facilitate the catalytic cycle. youtube.com Nickel catalysis has proven effective for coupling a range of aryl halides with amines. youtube.com

Iron Catalysis: Iron, being abundant and non-toxic, is an attractive metal for catalysis. A notable development is the iron-catalyzed reductive coupling of nitroarenes with alkyl halides to form aryl amines. nih.gov This method is highly step-economical as it bypasses the need to first reduce the widely available nitroarene starting material to an aniline. nih.gov This approach offers high functional group tolerance. nih.gov

Table 2: Comparison of Transition Metal Catalysts for Aryl Ether Amine Synthesis

| Metal | Typical Reaction Name | Advantages | Disadvantages | Citation(s) |

|---|---|---|---|---|

| Palladium | Buchwald-Hartwig Amination | Broad substrate scope, high yields, mild conditions. | High cost, potential for catalyst poisoning. | wikipedia.orgcapes.gov.br |

| Copper | Ullmann-Goldberg Reaction | Low cost, effective for C-O and C-N bonds. | Often requires higher temperatures, ligand development is crucial. | wikipedia.orgorganic-chemistry.org |

| Nickel | Ni-catalyzed Amination | Lower cost than palladium, high reactivity. | Can be sensitive to air and moisture. | youtube.com |

| Iron | Fe-catalyzed Reductive Coupling | Very low cost, environmentally benign, novel reactivity (e.g., from nitroarenes). | Substrate scope and efficiency are still under development compared to Pd/Ni. | nih.gov |

Modern Approaches and Emerging Techniques in Aryl Ether Amine Synthesis

Beyond traditional solution-phase synthesis, new techniques are being explored to improve the efficiency, safety, and environmental impact of chemical manufacturing.

Mechanochemistry utilizes mechanical force, typically through grinding or ball-milling, to induce chemical reactions, often in the absence of a solvent. nih.gov This high-concentration environment can lead to faster reaction rates and different product selectivities compared to solution-based methods. acs.org For the synthesis of aryl ether amines, mechanochemistry offers a green chemistry approach by minimizing solvent waste. nih.gov

Research has shown the successful mechanochemical conversion of aromatic amines into other functional groups. acs.org For instance, a mechanochemical protocol was developed to substitute an aromatic amino group with an OCF₃ functionality using a pyrylium (B1242799) salt, demonstrating a C-N to C-O bond transformation under solvent-free conditions. acs.org Similarly, the synthesis of amides from esters has been achieved through ball milling, highlighting the potential for forming C-N bonds mechanochemically. nih.govacs.org These examples suggest that the C-O and C-N bond-forming reactions required for synthesizing this compound could be adapted to mechanochemical conditions.

Microwave-assisted synthesis employs microwave irradiation to rapidly heat reaction mixtures. This technique can dramatically reduce reaction times, increase product yields, and improve reaction purity by minimizing side product formation. nih.govmdpi.com The heating is uniform and efficient, allowing for precise temperature control.

In the context of aryl ether amine synthesis, microwave irradiation can be applied to transition metal-catalyzed cross-coupling reactions. The rapid heating can accelerate the catalytic cycle, potentially allowing for lower catalyst loadings or the use of less reactive substrates like aryl chlorides. Studies on the synthesis of various heterocyclic compounds, such as pyrroles and diketopiperazines, have demonstrated significant improvements in yield and reaction speed when switching from conventional heating to microwave irradiation. nih.govmdpi.com This suggests that the Buchwald-Hartwig and Ullmann-type reactions could be significantly optimized for the synthesis of this compound using microwave technology.

Synthetic Challenges and Methodological Innovations in Aryl Ether Amine Chemistry

Despite significant progress, the synthesis of complex molecules like this compound still presents challenges. Key difficulties include ensuring selectivity, managing functional group compatibility, and developing robust, cost-effective methods.

Synthetic Challenges:

Chemoselectivity: In a molecule with multiple potential reaction sites, achieving selective coupling is critical. For instance, in a precursor containing both a halogen and a free amine, self-coupling or other side reactions can occur.

Steric Hindrance: Highly substituted or sterically hindered aryl halides and amines can be challenging coupling partners, often requiring more reactive catalysts or harsher conditions. numberanalytics.com

Side Reactions: A common side reaction in palladium-catalyzed couplings is the reduction of the aryl halide (hydrodehalogenation), which consumes the starting material without forming the desired product. wikipedia.orgyoutube.com Beta-hydride elimination is another competing pathway that can reduce efficiency. wikipedia.org

Harsh Conditions: Classical methods like the Ullmann reaction often demand high temperatures, which can limit functional group tolerance and pose safety risks. wikipedia.org

Methodological Innovations:

Advanced Ligand Design: The continuous development of more effective phosphine ligands for palladium has been a primary driver of progress, enabling reactions to proceed under milder conditions with a broader range of substrates. wikipedia.orgorganic-chemistry.org

Alternative Metal Catalysts: The exploration of nickel, copper, and iron provides cheaper and more sustainable alternatives to palladium, expanding the toolkit for C-N and C-O bond formation. youtube.comnih.gov

Novel Bond Disconnections: Innovative strategies, such as the direct use of nitroarenes as precursors for amines, improve step- and atom-economy. nih.gov The strategic activation of C-N bonds is also emerging as a powerful synthetic tool. researchgate.net

Enabling Technologies: The adoption of mechanochemistry and microwave-assisted synthesis represents a shift towards more sustainable and efficient chemical production, offering reduced solvent use, shorter reaction times, and often improved yields. acs.orgnih.gov

Elucidating Reaction Mechanisms and Reactivity Profiles of 2 4 Ethoxyphenoxy 5 Methylaniline

Fundamental Reactivity of Aryl Ether Amine Scaffolds

The reactivity of 2-(4-ethoxyphenoxy)-5-methylaniline is governed by the interplay of its three key components: the primary aromatic amine (-NH₂), the methyl group (-CH₃), and the 4-ethoxyphenoxy group. The aniline (B41778) portion of the molecule is generally electron-rich, making the aromatic ring highly susceptible to electrophilic attack. wikipedia.org The lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring's pi system, significantly activating it towards electrophilic aromatic substitution. chemistrysteps.comwikipedia.org

The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.comlibretexts.org Similarly, the methyl group is an activating, ortho-, para-director, albeit weaker than the amino group. In this compound, the primary amino group is at position C1, the ethoxyphenoxy group at C2, and the methyl group at C5.

The directing effects on the aniline ring are as follows:

Amino Group (-NH₂ at C1): Strongly activating and ortho-, para-directing. It directs electrophiles to positions 2, 4, and 6.

Ethoxyphenoxy Group (-OAr at C2): This bulky group sterically hinders attack at position 3. Its electronic effect is also activating due to the oxygen lone pair.

Methyl Group (-CH₃ at C5): Weakly activating and ortho-, para-directing to positions 2 and 4 (relative to itself, i.e., C6).

The combined influence points towards electrophilic attack primarily at the C4 and C6 positions of the aniline ring. The C4 position is para to the strongly activating amino group, while the C6 position is ortho. The bulky substituent at C2 makes the C6 position somewhat less accessible than the C4 position. Therefore, the para-substituted product is often favored. cdnsciencepub.com

It is important to note that direct reactions like nitration and Friedel-Crafts alkylation on anilines can be problematic. Nitration in strong acid protonates the amino group to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group, leading to a mixture of products. chemistrysteps.combyjus.com Friedel-Crafts reactions often fail because the basic amino group reacts with the Lewis acid catalyst, deactivating the ring. chemistrysteps.comlibretexts.orgallen.in To achieve selective substitution, the amino group is often temporarily protected by converting it into an amide (e.g., acetanilide), which reduces its activating influence and allows for more controlled reactions. libretexts.orglibretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position on Aniline Ring | Influence of -NH₂ (C1) | Influence of -CH₃ (C5) | Steric Hindrance from -OAr (C2) | Overall Likelihood of Substitution |

| C3 | Not Favored | Not Favored | High | Very Unlikely |

| C4 | Para (Strongly Favored) | Ortho (Favored) | Low | Most Likely |

| C6 | Ortho (Favored) | Para (Favored) | Moderate | Likely |

The aniline moiety is highly susceptible to oxidation, and reactions can yield a variety of products depending on the oxidizing agent and reaction conditions. wikipedia.org Freshly purified anilines are often colorless but darken upon exposure to air due to the formation of colored oxidized impurities. wikipedia.org

Common oxidation reactions of the aniline core can lead to:

Polyanilines: Oxidation with agents like ammonium (B1175870) persulfate can lead to polymerization. wikipedia.org

Azoxybenzenes, Azobenzenes, and Hydrazobenzenes: These can be formed under various conditions. For example, oxidation in alkaline solution can yield azobenzene. wikipedia.orgaip.org

Quinones: Strong oxidation, for instance with chromic acid, can convert anilines to quinones. wikipedia.org

Nitrobenzenes: Oxidation with powerful agents like potassium permanganate (B83412) in a neutral medium can oxidize the amine to a nitro group. wikipedia.org

The substituents on the aniline ring influence the oxidation potential and the distribution of products. mdpi.com The electron-donating methyl and ethoxyphenoxy groups in this compound would likely make the molecule even more susceptible to oxidation compared to unsubstituted aniline.

Table 2: Common Oxidation Products of Aniline Derivatives

| Oxidizing Agent | Reaction Conditions | Typical Product(s) |

| Chromic acid | Acidic | Quinone |

| Potassium permanganate | Alkaline | Azobenzene, Ammonia (B1221849), Oxalic acid |

| Potassium permanganate | Neutral | Nitrobenzene |

| Peracetic acid | Anhydrous | Nitro derivatives, Azoxyarenes |

| Hypochlorous acid | - | 4-Aminophenol |

| Air (O₂) | - | Colored impurities, Polyanilines |

Source: wikipedia.orgmdpi.com

Investigation of Nucleophilic Aromatic Substitution Mechanisms

In nucleophilic aromatic substitution (SNAr) reactions, anilines can act as potent nucleophiles. The reaction typically involves the attack of the nucleophilic aniline on an electron-deficient aromatic ring, usually one bearing strong electron-withdrawing groups (e.g., -NO₂) and a good leaving group. youtube.com The reaction of this compound as a nucleophile would proceed via the nitrogen atom attacking the electrophilic carbon of the substrate.

The mechanism generally proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com

Many nucleophilic aromatic substitution reactions involving primary and secondary amines are subject to general-base catalysis. psu.edu In these reactions, a base assists in the removal of a proton from the initial addition intermediate (the zwitterionic σ-complex), facilitating the subsequent elimination of the leaving group. The aniline reactant itself can often act as the base. psu.edu

The mechanism can be depicted as follows (where NuH = aniline, Ar-L = substrate):

Nucleophilic Attack: NuH + Ar-L ⇌ [NuH⁺-Ar-L]⁻ (Zwitterionic intermediate)

Proton Transfer (Base-Catalyzed): [NuH⁺-Ar-L]⁻ + B ⇌ [Nu-Ar-L]⁻ + BH⁺

Leaving Group Expulsion: [Nu-Ar-L]⁻ → Nu-Ar + L⁻

The rate of the reaction can show a dependence on the concentration of the base (e.g., the aniline nucleophile itself), which is characteristic of general-base catalysis. psu.edu

The environment in which a reaction occurs significantly impacts its mechanism and rate.

Solvent Effects: Protic solvents, like methanol (B129727) or water, can play a direct role in the reaction mechanism, particularly in proton transfer steps. psu.edu The ability of the solvent to solvate ions and stabilize transition states is critical.

Substituent Effects: The electronic nature of substituents on the aniline ring has a profound effect on its nucleophilicity and basicity. Electron-donating groups, such as the methyl group in this compound, increase the electron density on the nitrogen atom, thereby increasing both its basicity and nucleophilicity compared to unsubstituted aniline. chemistrysteps.comresearchgate.net The ethoxyphenoxy group, through the resonance donation of the ether oxygen's lone pairs, also contributes to activating the ring system. The steric bulk of the ortho-ethoxyphenoxy group can, however, hinder the approach of the nucleophile to certain substrates, introducing a steric effect that can slow down reaction rates. acs.org

Table 3: Effect of Substituents on the pKa of the Anilinium Ion

| Substituent on Aniline | Position | pKa of Conjugate Acid (C₆H₅NH₃⁺) | Effect on Basicity |

| None | - | 4.63 | Reference |

| -CH₃ | para | 5.08 | Increases |

| -CH₃ | meta | 4.71 | Slightly Increases |

| -OCH₃ | para | 5.34 | Increases |

| -Cl | para | 3.98 | Decreases |

| -NO₂ | para | 1.00 | Strongly Decreases |

Note: This table shows general trends. The pKa of this compound would be influenced by the combined electronic and steric effects of its substituents and is expected to be slightly more basic than aniline due to the electron-donating nature of the methyl and ethoxy groups.

Radical Pathways in Aryl Ether Amine Transformations

Aryl amines are versatile precursors for generating aryl radicals. A primary route involves the diazotization of the amine with nitrous acid (HNO₂) at low temperatures to form an arenediazonium salt. wikipedia.orglibretexts.org These salts are highly useful intermediates.

Upon treatment with certain reagents, diazonium salts can decompose via radical pathways. For example:

Sandmeyer Reaction: Reaction with copper(I) halides (CuX) or cyanide (CuCN) introduces a halogen or a cyano group onto the aromatic ring.

Reductive Deamination: Reaction with hypophosphorus acid (H₃PO₂) results in the replacement of the diazonium group with a hydrogen atom, a transformation that is believed to proceed through a radical mechanism. libretexts.org

More contemporary methods, such as photoredox catalysis, have emerged for generating radicals under mild conditions. These methods can involve the single-electron transfer (SET) oxidation of an amine to an amine radical cation or an ether to an α-oxyalkyl radical, which can then participate in various coupling reactions. nih.govnih.gov Such pathways open up possibilities for novel C-C and C-N bond formations involving aryl ether amine scaffolds.

Photoinduced Intramolecular Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a photoexcited donor to an acceptor molecule, or vice versa. acs.org This process generates highly reactive radical ions, enabling chemical transformations that are often inaccessible under thermal conditions. acs.org In the context of this compound, the aniline moiety can act as an effective electron donor upon photoexcitation.

The mechanism of PET typically involves the absorption of a photon by a chromophore, leading to an excited state. This excited species can then engage in an electron transfer with a suitable partner. For aniline derivatives, the nitrogen lone pair significantly increases the electron density of the aromatic ring, making them potent electron donors. nih.gov In a molecule like this compound, intramolecular PET could occur if a suitable electron acceptor is present within the molecule or if it interacts with an external acceptor.

Studies on linked donor-acceptor systems, such as those involving anilines and fullerenes, have shown that the efficiency of PET is highly dependent on the solvent polarity and the nature of the spacer connecting the donor and acceptor. elsevierpure.com In polar solvents, the formation of solvent-separated ion pairs is often favored. tcichemicals.com For this compound, the diaryl ether linkage provides flexibility, potentially allowing the two aromatic rings to adopt a conformation that facilitates electron transfer between them, although neither ring is a strong intrinsic acceptor.

More relevant are intermolecular PET reactions. Research on the interaction between excited-state quinones and various substituted anilines has demonstrated that anilines can quench the triplet state of the quinone via electron transfer, generating the semiquinone radical anion and the aniline radical cation. acs.org The efficiency of this process is influenced by the substitution pattern on the aniline. For instance, N,N-dimethylanilines are often more efficient electron donors than their primary or secondary counterparts. acs.org Therefore, it is plausible that this compound could act as an electron donor in the presence of a suitable photoexcited acceptor, initiating subsequent radical reactions.

The general process can be summarized as follows:

Excitation: An acceptor molecule (A) is excited by light to its excited state (A*).

Electron Transfer: The excited acceptor interacts with the ground-state aniline (D), leading to the formation of a radical ion pair (D•+ - A•-).

Subsequent Reactions: The generated radical ions can undergo various reactions, such as proton transfer, dimerization, or reaction with other substrates.

Intramolecular H-Transfer and Cyclization Mechanisms of Tertiary Anilines

The intramolecular cyclization of anilines is a powerful method for the synthesis of nitrogen-containing heterocycles. The specific mention of tertiary anilines in the context of H-transfer and cyclization points towards mechanisms involving [1,n]-hydride shifts. However, this compound is a primary aniline. For it to undergo the types of cyclization reactions typically seen with tertiary anilines, it would first need to be derivatized, for example, by N-alkylation to introduce the necessary groups.

If we consider a hypothetical tertiary derivative, such as N,N-dialkyl-2-(4-ethoxyphenoxy)-5-methylaniline, it could potentially undergo cyclization through a nih.govcdnsciencepub.com-hydride transfer mechanism if an appropriate unsaturated group (e.g., a vinyl group) were present at the ortho position of the phenoxy ring. Studies on 2-(2-vinyl)phenoxy-tert-anilines have shown that they can undergo thermal cyclization to yield oxazonine derivatives. nih.gov This transformation is believed to proceed via a hydride transfer from an N-alkyl group to the vinyl group, followed by cyclization.

For primary anilines like the title compound, cyclization reactions typically proceed through different mechanisms. For example, transition-metal-catalyzed oxidative C-H cyclization of anilines with alkynes and carbon monoxide provides a direct route to quinolin-2(1H)-ones. nih.gov This type of reaction involves the activation of a C-H bond ortho to the amino group and subsequent annulation. Another pathway involves radical-mediated cyclization. N-(2-alkynyl)anilines can undergo a 6-endo-dig cyclization initiated by arylselenyl radicals to form 3-selenylquinolines. researchgate.net

While specific studies on the intramolecular H-transfer and cyclization of this compound itself are not available, the reactivity of the primary amino group and the aromatic C-H bonds provides potential handles for various cyclization strategies to construct heterocyclic systems, likely under metal-catalyzed or radical conditions rather than the H-transfer mechanisms characteristic of specific tertiary anilines.

Studies on Rearrangements in Phenoxy Aniline Derivatives

Phenoxy aniline derivatives are known to undergo several types of intramolecular rearrangement reactions, most notably the Smiles and Chapman rearrangements. These reactions are powerful tools for forming new C-N or C-O bonds and for synthesizing complex aromatic structures.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) where a nucleophile displaces a leaving group attached to an aromatic ring via an ipso-substitution. wikipedia.org In the case of a phenoxy aniline derivative, the amino group can act as the intramolecular nucleophile. For the reaction to proceed, the aromatic ring being attacked must be activated by electron-withdrawing groups, typically positioned ortho or para to the ether linkage. wikipedia.org

A general scheme for the Smiles rearrangement applicable to a phenoxy aniline system is shown below. The reaction is typically base-catalyzed, which deprotonates the amine to increase its nucleophilicity.

In this template, for a molecule like this compound, Y-Z-H would be the aniline part (NH2) and X would be the ether oxygen. The rearrangement would involve the amino group attacking the phenoxy ring at the carbon attached to the ether oxygen. However, without a strong electron-withdrawing group on the phenoxy ring, this rearrangement is unlikely under standard Smiles conditions. A variation, the Truce-Smiles rearrangement , involves a carbanion as the nucleophile and does not necessarily require an activated aromatic ring. cdnsciencepub.comcdnsciencepub.com

The Chapman rearrangement is another significant thermal rearrangement involving the conversion of an aryl N-arylbenzimidate to an N,N-diarylbenzamide. nih.gov While not a direct reaction of the aniline itself, it is a rearrangement of a derivative that can be readily prepared from a phenoxy aniline. The process involves a 1,3-O to N aryl migration.

The steps to a potential Chapman rearrangement starting from this compound would be:

Acylation: The aniline is first acylated with a benzoyl chloride to form an amide.

Imidoyl Chloride Formation: The amide is treated with a reagent like phosphorus pentachloride to form an imidoyl chloride.

Imidate Formation: The imidoyl chloride reacts with a phenol (B47542) to form the key N-aryl imidate intermediate.

Thermal Rearrangement: Upon heating, the imidate undergoes an intramolecular rearrangement to form a diarylamide. nih.govrsc.org

The mechanism is believed to proceed through a four-membered cyclic transition state. The utility of this rearrangement lies in its ability to form sterically hindered C-N bonds. nih.gov

The following table summarizes examples of related rearrangement reactions found in the literature, illustrating the types of transformations that phenoxy aniline scaffolds can undergo.

| Starting Material Type | Rearrangement Type | Product Type | Reference |

| Aryl N-arylbenzimidate | Chapman | N,N-Diarylbenzamide | nih.gov |

| o-Nitrophenylsulfenamide | Smiles | Diarylamine | nih.gov |

| Phenol / 2-Bromoisobutyramide | One-pot Smiles | Aniline derivative | tcichemicals.com |

| Aryl sulfone | Truce-Smiles | Sulfinic acid | wikipedia.org |

Advanced Spectroscopic Characterization and Structural Analysis of 2 4 Ethoxyphenoxy 5 Methylaniline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Aryl Ether Amine Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex aryl ether amines like 2-(4-ethoxyphenoxy)-5-methylaniline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule.

Proton NMR (1H NMR) for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. In the analysis of this compound, the ¹H NMR spectrum reveals distinct signals corresponding to each type of proton in the molecule.

The aromatic protons appear in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic rings. The protons on the substituted aniline (B41778) ring and the ethoxyphenoxy group will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The specific chemical shifts and coupling constants (J values) provide crucial information for assigning these protons to their exact positions on the rings.

The ethoxy group protons give rise to characteristic signals: a triplet for the terminal methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a pattern indicative of an ethyl group. The methyl group on the aniline ring will appear as a singlet in the upfield region, typically around 2.0-2.5 ppm. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. orgchemboulder.comlibretexts.orgoregonstate.edu The addition of D₂O can be used to confirm the amine protons, as they will exchange with deuterium, causing the signal to disappear from the spectrum. libretexts.org

Carbon-13 NMR (13C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

Aromatic carbons typically resonate in the range of 110-160 ppm. chemicalbook.comwisc.edu The carbons attached to the oxygen of the ether linkage and the nitrogen of the amine group will be deshielded and appear at the lower end of this range. The carbon atoms of the ethoxy group will appear in the upfield region, with the methyl carbon signal appearing at a higher field than the methylene carbon signal. The methyl group attached to the aniline ring will also produce a signal in the aliphatic region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, DEPT)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals in complex ¹H and ¹³C NMR spectra. youtube.comsdsu.eduscience.gov

Quantitative NMR (qNMR) in Analytical Characterization

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the concentration of a component in a mixture without the need for a specific reference standard of the analyte. acs.orgbohrium.comnih.gov The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. jeol.comacs.org

In the context of this compound, ¹H qNMR can be employed to accurately determine its purity. This is achieved by comparing the integral of a well-resolved signal of the analyte with the integral of a known amount of an internal standard. jeol.com For qNMR measurements to be accurate, experimental parameters such as the relaxation delay must be carefully chosen to ensure complete relaxation of all nuclei between pulses. eppltd.comfujifilm.com The use of qNMR provides a versatile and orthogonal method for purity assessment compared to traditional chromatographic techniques. acs.orgbohrium.comnih.gov

Chiral Derivatization Protocols for Enantiopurity Analysis of Amine Centers

For chiral amines, determining the enantiomeric purity is often a critical analytical task. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), provides a reliable method for this analysis. researchgate.netnih.govresearchgate.net The primary amine center in a derivative of this compound could be made chiral through substitution.

A common approach involves reacting the chiral amine with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride, to form a pair of diastereomers. researchgate.netudel.edufrontiersin.org These diastereomers will have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating their respective signals. researchgate.netudel.edu The difference in chemical shifts (Δδ) between the diastereomeric signals can also be used to determine the absolute configuration of the amine. bath.ac.uknih.gov Other chiral derivatizing agents, such as those based on boronic acids or other chiral acids, can also be employed. researchgate.netacs.org

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. scribd.commiamioh.edulibretexts.org

For this compound, the molecular ion peak (M⁺) in the mass spectrum will confirm its molecular weight. Due to the presence of a single nitrogen atom, the molecular ion will have an odd mass, in accordance with the nitrogen rule. libretexts.orglibretexts.org

The fragmentation of aryl ether amines in the mass spectrometer is influenced by the stability of the resulting fragments. Common fragmentation pathways for ethers include cleavage of the C-O bond and cleavage of the bond alpha to the oxygen atom. scribd.commiamioh.edu For aryl ethers, cleavage adjacent to the aromatic ring is also common. scribd.com Aliphatic amines typically undergo α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org The fragmentation pattern of this compound will be a combination of these characteristic cleavages, providing valuable data for its structural confirmation.

Data Tables

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

This table presents predicted ¹H NMR chemical shift ranges for the different protons in this compound based on typical values for similar functional groups. orgchemboulder.comlibretexts.orgoregonstate.eduhmdb.canp-mrd.orgchemicalbook.comrsc.orgmpg.de

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 8.0 | Multiplet |

| NH₂ Protons | 3.0 - 5.0 (variable) | Broad Singlet |

| O-CH₂-CH₃ | 3.9 - 4.2 | Quartet |

| Ar-CH₃ | 2.0 - 2.5 | Singlet |

| O-CH₂-CH₃ | 1.3 - 1.5 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

This table shows the predicted ¹³C NMR chemical shift ranges for the different carbon atoms in this compound based on general ranges for the constituent functional groups. chemicalbook.comwisc.eduoregonstate.edumdpi.comacs.org

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic Carbons (C-O, C-N) | 140 - 160 |

| Aromatic Carbons (C-H, C-C) | 110 - 135 |

| O-CH₂-CH₃ | 60 - 70 |

| Ar-CH₃ | 20 - 25 |

| O-CH₂-CH₃ | 10 - 20 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. chemrxiv.org This technique is instrumental in confirming the elemental composition of newly synthesized molecules or identifying unknown substances in complex mixtures. nih.gov

In the analysis of this compound, HRMS would provide an exact mass measurement, allowing for the unambiguous determination of its molecular formula, C15H17NO2. The high resolution distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions. The technique is often automated and can be used to analyze a large number of samples efficiently. chemrxiv.org

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C15H17NO2 |

| Calculated Monoisotopic Mass | 243.1259 u |

| Observed Mass (Hypothetical) | 243.1261 u |

| Mass Error (Hypothetical) | < 5 ppm |

| Ionization Mode | Electrospray Ionization (ESI) |

This table presents hypothetical data for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like aniline derivatives. semanticscholar.org

A GC-MS method can be developed for the determination of methyl aniline compounds. researchgate.net The process typically involves extracting the analytes from a sample, separating them on a capillary column, and then detecting them using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. researchgate.net For instance, a method for analyzing methyl aniline compounds in gasoline utilized a DB-IMS capillary column and achieved a detection limit of 1.0 mg/L. researchgate.net While GC-MS is a robust technique, for certain aniline derivatives, tandem mass spectrometry (GC-MS/MS) can offer even higher sensitivity. semanticscholar.org

Table 2: Typical GC-MS Parameters for Aniline Derivative Analysis

| Parameter | Condition | Reference |

| Column Type | DB-IMS (30 m x 0.25 mm x 0.25 µm) | researchgate.net |

| Injection Mode | Splitless | |

| Carrier Gas | Helium | |

| Oven Program | Temperature gradient optimized for separation | |

| MS Detector | Quadrupole | |

| Ionization Mode | Electron Ionization (EI) | auburn.edu |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a cornerstone in analytical chemistry, especially for the analysis of non-volatile or thermally labile compounds. nih.govnih.gov This technique is frequently employed for the detection and quantification of a wide range of substances, including herbicides and mycotoxins in various matrices. nih.govhpst.cz

For aniline derivatives, LC-MS/MS (tandem mass spectrometry) offers a powerful alternative to GC-MS, often with the advantage of requiring no sample derivatization and allowing for direct injection of aqueous samples. semanticscholar.org The separation is typically achieved using a reversed-phase column, such as a C18 column, with a mobile phase gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water containing additives like acetic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. nih.govhpst.cz The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantitative analysis. nih.gov

Table 3: Illustrative LC-MS/MS Parameters for Analysis

| Parameter | Condition | Reference |

| HPLC Column | Agilent ZORBAX Eclipse Plus C18, HD, 2.1 x 100 mm, 1.8 µm | hpst.cz |

| Mobile Phase A | 0.10 % acetic acid in water | hpst.cz |

| Mobile Phase B | Acetonitrile | hpst.cz |

| Flow Rate | 0.3 mL/min | hpst.cz |

| Injection Volume | 5-20 µL | nih.govhpst.cz |

| MS Detector | Triple Quadrupole | hpst.cz |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | hpst.cz |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. osti.gov The resulting spectra provide a unique "fingerprint" of the compound, allowing for the identification of functional groups and elucidation of molecular structure. nih.gov

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to its various functional groups. Key vibrational modes would include:

N-H stretching of the primary amine group, typically observed in the 3300-3500 cm⁻¹ region.

C-H stretching from the aromatic rings and the methyl and ethyl groups, usually appearing between 2850 and 3100 cm⁻¹.

C=C stretching of the aromatic rings, found in the 1450-1600 cm⁻¹ range.

C-O-C stretching of the ether linkage, which gives rise to strong bands in the 1000-1300 cm⁻¹ region.

C-N stretching of the aniline moiety, typically located around 1250-1360 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational frequencies, which aids in the assignment of experimental spectral bands. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. researchgate.net The technique is particularly useful for studying conjugated systems, where π-electrons are delocalized over multiple atoms. ijprajournal.com

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* transitions within the two aromatic rings. The presence of the ether linkage and the aniline group can influence the position and intensity of these absorptions. The solvent used for the analysis can also affect the spectrum, potentially causing a shift in the absorption maxima (a phenomenon known as solvatochromism). physchemres.org Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic transitions and compare them with experimental results. physchemres.org

X-ray Diffraction (XRD) for Solid-State Structure Determination

A single-crystal XRD analysis of this compound would reveal the precise geometry of the molecule, including the dihedral angles between the two phenyl rings, which is crucial for understanding its conformational flexibility. The crystal packing, which describes how the molecules are arranged in the crystal lattice, can also be determined, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov For powdered samples, powder XRD can be used to identify the crystalline phase. researchgate.net

Computational Chemistry Approaches to 2 4 Ethoxyphenoxy 5 Methylaniline Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic characteristics and stability of 2-(4-Ethoxyphenoxy)-5-methylaniline. These computational methods allow for a detailed examination of the molecule's quantum mechanical properties, providing insights that are often difficult to obtain through experimental means alone. DFT calculations can predict the optimized geometry of the molecule and various reactivity descriptors. researchgate.net

HOMO-LUMO Analysis and Molecular Orbitals

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap generally indicates high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov

For molecules with similar structures, the distribution of the HOMO and LUMO can provide insights into the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. researchgate.net The energies of these orbitals are used to calculate various quantum chemical parameters that describe a molecule's reactivity. mdpi.com

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (Eg) | Eg = EHOMO - ELUMO |

This table provides a general overview of HOMO-LUMO analysis parameters. Specific values for this compound would require dedicated DFT calculations.

Natural Bond Orbital (NBO) Analysis

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from occupied Lewis-type NBOs (donor orbitals) to unoccupied non-Lewis-type NBOs (acceptor orbitals). materialsciencejournal.org A larger E(2) value indicates a stronger interaction and a greater contribution to the molecule's stability. materialsciencejournal.orgresearchgate.net These interactions can include π → π, n → σ, and σ → σ* transitions. researchgate.net By examining the various donor-acceptor interactions, researchers can identify the key electronic features that contribute to the molecule's stability. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior and conformational changes of molecules like this compound. nih.govnih.gov These simulations model the movement of atoms and molecules over time based on the forces between them, providing a detailed view of the molecule's flexibility and the different shapes (conformations) it can adopt. nih.govmdpi.com

By running simulations for a sufficient length of time, typically on the nanosecond scale, researchers can observe the range of conformations accessible to the molecule under specific conditions. mdpi.com Analysis of the simulation trajectory can reveal the most stable conformations, the energy barriers between different conformations, and how the molecule's shape might change in response to its environment. nih.gov This information is crucial for understanding how the molecule might interact with other molecules, such as biological targets. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used to analyze the stability and flexibility of the molecule during the simulation. researchgate.net

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling plays a pivotal role in predicting the structure-activity relationships (SAR) of compounds like this compound. nih.gov These computational approaches help in understanding how the chemical structure of a molecule relates to its biological activity, thereby guiding the design of new and more potent compounds. nih.gov

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a specific target, such as a protein receptor. orientjchem.orgnih.gov This method is instrumental in understanding the potential biological activity of this compound by identifying its likely binding modes and affinities with various biological targets. orientjchem.orgnih.gov

The process involves placing the ligand in the binding site of the target and calculating the binding energy for different orientations and conformations. The pose with the lowest binding energy is typically considered the most stable and likely binding mode. nih.gov The results of molecular docking can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.gov This information is invaluable for predicting the compound's biological function and for designing derivatives with improved binding affinity. orientjchem.org

Prediction of Bioactivity and Pharmacokinetic Properties (In Silico)

In addition to predicting binding interactions, in silico methods are widely used to forecast the bioactivity and pharmacokinetic properties of molecules. researchgate.netnih.gov These predictions are crucial in the early stages of drug discovery to assess the potential of a compound to become a viable drug candidate. nih.gov

Various computational models and software tools are available to predict a range of properties, including:

Drug-likeness: This is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.netmdpi.com

ADME (Absorption, Distribution, Metabolism, and Excretion): These properties determine the fate of a compound in the body. In silico tools can predict parameters such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential for toxicity. mdpi.com

Bioactivity Score: Some models predict the likelihood of a compound being active against certain classes of biological targets, such as G-protein coupled receptors, ion channels, or enzymes. researchgate.net

| Property | Predicted Parameter |

| Drug-Likeness | Compliance with Lipinski's Rule of Five |

| Absorption | Caco-2 permeability, Intestinal absorption |

| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma protein binding |

| Metabolism | Cytochrome P450 (CYP) inhibition |

| Excretion | Renal clearance |

| Toxicity | AMES toxicity, hERG inhibition |

This table illustrates the types of pharmacokinetic and toxicity properties that can be predicted using in silico methods. Specific predictions for this compound would necessitate dedicated computational analysis.

Theoretical Studies on Reaction Pathways and Transition States

The synthesis of this compound typically involves the formation of a diaryl ether bond, often through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, such as the Ullmann condensation. wikipedia.org Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of these reaction mechanisms.

Theoretical studies on Ullmann-type reactions, for instance, investigate the energetics of the catalytic cycle. mdpi.comresearchgate.netnih.gov For a hypothetical synthesis of this compound, computational models could be employed to:

Model Reactant and Intermediate Structures: The three-dimensional structures of the starting materials (e.g., 2-halo-5-methylaniline and 4-ethoxyphenol), copper-catalyst complexes, and various intermediates can be optimized to their lowest energy conformations.

Calculate Activation Energies: By mapping the potential energy surface of the reaction, the energy barriers for key steps, such as oxidative addition, ligand exchange, and reductive elimination, can be calculated. This information helps to identify the rate-determining step of the reaction. researchgate.net

Characterize Transition States: The geometry of the transition state for each elementary step can be located and characterized. Analysis of the vibrational frequencies of the transition state structure confirms that it represents a true saddle point on the potential energy surface, connecting reactants and products.

A hypothetical reaction pathway for the copper-catalyzed synthesis of this compound from 2-iodo-5-methylaniline (B84972) and 4-ethoxyphenol (B1293792) could be investigated. The calculated activation energies and reaction energies for each step would provide a detailed thermodynamic and kinetic profile of the reaction.

Table 1: Hypothetical Calculated Energy Profile for the Ullmann Condensation to form this compound

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |

| 1 | Formation of Copper(I) Phenoxide | Data not available | Data not available |

| 2 | Oxidative Addition of 2-iodo-5-methylaniline | Data not available | Data not available |

| 3 | Reductive Elimination to form C-O bond | Data not available | Data not available |

| 4 | Catalyst Regeneration | Data not available | Data not available |

| Note: This table is illustrative and based on general principles of Ullmann reaction computational studies. Specific values for this compound are not available in the reviewed literature. |

Applications in Rational Design of Aryl Ether Amine Analogues

Computational chemistry plays a pivotal role in the rational design of novel molecules with desired properties, a strategy widely used in drug discovery and materials science. nih.govnih.govresearchgate.net For this compound and its analogues, computational approaches can guide the synthesis of new compounds with, for example, enhanced biological activity or improved material properties.

The process of rational design using computational methods typically involves:

Scaffold Hopping and Bioisosteric Replacement: Starting from the core structure of this compound, computational chemists can explore various structural modifications. This could involve replacing the ethoxy group with other alkoxy groups, altering the position or nature of the methyl group, or even replacing the phenyl rings with other aromatic or heteroaromatic systems. nih.gov

Structure-Activity Relationship (SAR) Studies: By calculating various molecular descriptors (e.g., electronic properties, steric parameters, lipophilicity) for a series of designed analogues, quantitative structure-activity relationship (QSAR) models can be developed. These models correlate the calculated properties with experimentally observed activities, allowing for the prediction of the activity of yet-to-be-synthesized compounds.

Molecular Docking: If the biological target of this compound is known, molecular docking simulations can be performed. This involves computationally placing the designed analogues into the binding site of the target protein to predict their binding affinity and orientation. This information is crucial for designing more potent and selective inhibitors or agonists.

Table 2: Example of In Silico Designed Analogues of this compound and their Predicted Properties

| Analogue | Modification | Predicted Property 1 (e.g., Binding Affinity, kcal/mol) | Predicted Property 2 (e.g., Lipophilicity, logP) |

| 1 | 2-(4-Methoxyphenoxy)-5-methylaniline | Data not available | Data not available |

| 2 | 2-(4-Ethoxyphenoxy)-4-methylaniline | Data not available | Data not available |

| 3 | 2-(4-Ethoxyphenoxy)-5-ethylaniline | Data not available | Data not available |

| 4 | 2-(Pyridin-4-yloxy)-5-methylaniline | Data not available | Data not available |

| Note: This table presents hypothetical analogues and predicted properties to illustrate the process of rational design. The data is not based on actual computational studies of this compound. |

Through these computational techniques, the vast chemical space of possible aryl ether amine analogues can be efficiently explored, prioritizing the synthesis of compounds with the highest probability of success and thereby accelerating the discovery process.

Investigations into the in Vitro Biological Activities of 2 4 Ethoxyphenoxy 5 Methylaniline Derivatives

Assessment of Antimicrobial Potency

In Vitro Antibacterial Activity Profiling

No studies were identified that specifically investigated the in vitro antibacterial activity of 2-(4-Ethoxyphenoxy)-5-methylaniline.

Generally, the antibacterial potential of novel compounds is assessed using established methods such as broth microdilution or agar well diffusion assays. These techniques are employed to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. For instance, studies on other aniline (B41778) derivatives have evaluated their efficacy against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.

In Vitro Antifungal Activity Evaluation

There is no available data on the in vitro antifungal activity of this compound.

Standard protocols to screen for antifungal properties involve testing compounds against fungal strains such as Candida albicans and Aspergillus niger. The effectiveness of a compound is typically quantified by its MIC, which is the lowest concentration that inhibits visible fungal growth.

Evaluation of Anticancer and Antiproliferative Properties (In Vitro)

No research has been published on the in vitro anticancer and antiproliferative properties of this compound.

The evaluation of anticancer activity in vitro commonly involves cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, on various human cancer cell lines. These assays measure the concentration of the compound required to inhibit cell growth by 50% (IC50).

Antioxidant Activity Assays (In Vitro)

Specific data regarding the in vitro antioxidant activity of this compound is not available.

Antioxidant potential is often determined using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. These tests measure the ability of a compound to neutralize free radicals or reduce ferric iron, respectively, providing an indication of its antioxidant capacity.

Enzyme Inhibition Studies (In Vitro)

There are no published studies on the in vitro enzyme inhibition activity of this compound.

Enzyme inhibition assays are tailored to specific target enzymes relevant to a disease of interest. For example, to assess the potential of a compound to act as an inhibitor, researchers would measure the enzyme's activity in the presence and absence of the test compound. The IC50 value, representing the concentration at which 50% of the enzyme's activity is inhibited, is a key metric.

Receptor Modulation Studies (In Vitro), e.g., 5-HT Receptors, Calcium Channels

No in vitro receptor modulation studies have been conducted on this compound.

To investigate receptor modulation, researchers typically use cell-based assays or radioligand binding assays. These experiments can determine if a compound binds to a specific receptor and whether it acts as an agonist or antagonist, thereby modulating the receptor's activity.

Structure-Activity Relationship (SAR) Derivation in Biological Contexts (In Vitro)

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the characterization of the in vitro biological activities and structure-activity relationships (SAR) for this compound and its direct derivatives. Extensive searches have not yielded any specific studies that have synthesized a series of these compounds and evaluated their biological effects in vitro.

Consequently, it is not possible to construct a detailed analysis or data tables pertaining to the SAR of this particular chemical scaffold. The generation of a scientifically accurate and thorough article on this specific topic is precluded by the absence of published research data.

While the broader class of diarylether anilines has been investigated in various therapeutic areas, the strict focus of this inquiry on this compound and its derivatives cannot be addressed with the currently available information. Further research, including the synthesis of a library of analogues and their subsequent screening in a panel of biological assays, would be required to elucidate the SAR for this compound.

Advanced Analytical Methodologies for Purity Profiling and Impurity Control in Aryl Ether Amines

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of purity and impurity analysis, providing the means to separate the main component from closely related substances. The choice between liquid and gas chromatography is primarily determined by the volatility and thermal stability of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the purity assessment of non-volatile, thermally labile compounds like 2-(4-Ethoxyphenoxy)-5-methylaniline. nih.gov Developing a robust, stability-indicating HPLC method is critical for accurately quantifying the active substance and separating it from all potential process-related and degradation impurities.

Method development typically begins with selecting a reversed-phase column, such as a C18 or Phenyl column, which is effective for separating aromatic compounds. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). semanticscholar.orgepa.gov Gradient elution, where the proportion of the organic solvent is increased over time, is frequently necessary to elute impurities with a wide range of polarities within a reasonable analysis time. semanticscholar.org Detection is most commonly performed using an ultraviolet (UV) detector, set at a wavelength where the analyte and its impurities exhibit significant absorbance. nih.gov

Validation of the HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for purpose, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. semanticscholar.org

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) | %B 0 | 30 25 | 90 30 | 90 31 | 30 35 | 30 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is the preferred method for analyzing volatile and thermally stable impurities that may be present in the final product. nih.gov These can include residual solvents from the manufacturing process or volatile low-molecular-weight starting materials or byproducts. For a compound like this compound, which is semi-volatile, GC can be used to detect related volatile aniline (B41778) derivatives. semanticscholar.org

The standard setup involves a high-resolution capillary column, such as a 5% phenyl polysiloxane (DB-5 or equivalent), which separates compounds based on their boiling points and polarity. researchgate.net A temperature-programmed analysis, where the column oven temperature is gradually increased, is used to facilitate the elution of compounds with different volatilities. A Flame Ionization Detector (FID) is commonly used for quantification due to its broad applicability to organic compounds, while a Nitrogen-Phosphorus Detector (NPD) can offer enhanced sensitivity and selectivity for nitrogen-containing compounds like anilines. nih.gov

Table 2: Representative GC Method Parameters for Volatile Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl Polymethylsiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, Constant Flow 1.2 mL/min |

| Oven Program | Initial: 60°C (hold 2 min) Ramp: 15°C/min to 280°C Hold: 10 min |

| Injector Temperature | 270 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection | 1 µL, Split (50:1) |

Derivatization Strategies for Enhanced Detectability and Selectivity

In the analysis of aryl ether amines like this compound, derivatization is a crucial strategy to improve their detectability and selectivity, particularly in chromatographic methods such as gas chromatography (GC). libretexts.org The primary reasons for derivatizing drugs or related compounds prior to GC-MS analysis include converting them into more volatile and thermally stable forms, enhancing separation efficiency, and improving detection or structural elucidation. jfda-online.com For amines, which can exhibit poor peak shape and tailing due to their polarity and potential for adsorption on the chromatographic column, derivatization is often essential. libretexts.org

Common derivatization methods for amines fall into three main categories: silylation, acylation, and alkylation. libretexts.org

Silylation: This process involves the replacement of active hydrogen atoms in the amine group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.orgsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. sigmaaldrich.com The resulting silylated derivatives are typically more volatile and thermally stable. libretexts.org The ease of derivatization is influenced by steric hindrance, with primary amines reacting more readily than secondary amines. sigmaaldrich.com

Acylation: This method introduces an acyl group into the amine. libretexts.org Fluoroacyl derivatives, in particular, significantly increase volatility and improve detectivity in both GC and mass spectrometry (MS), especially with negative chemical ionization. jfda-online.com Acylated derivatives are generally more stable than their silylated counterparts. libretexts.org

Alkylation: This strategy involves the introduction of an alkyl group. While less common for enhancing volatility for GC analysis of amines, it can be used to modify the compound's properties for specific analytical needs.

A study on the quantification of aniline in serum utilized derivatization with 4-carbethoxyhexafluorobutyryl chloride followed by GC/MS analysis. This method demonstrated good precision and a low detection limit, highlighting the effectiveness of derivatization for sensitive analysis. nih.gov For this compound, a similar approach using a suitable derivatizing agent would be expected to yield enhanced chromatographic performance and lower detection limits, allowing for more accurate purity profiling.

Table 1: Common Derivatization Strategies for Amines

| Derivatization Method | Common Reagents | Key Advantages | Considerations |

| Silylation | BSTFA, TMCS | Increased volatility and thermal stability. | Derivatives can be moisture-sensitive. sigmaaldrich.com |

| Acylation | Fluoroacylating reagents (e.g., TFAA, PFPA) | Enhanced volatility and detectability (especially ECD and NCI-MS). libretexts.orgjfda-online.com | By-products can be acidic. |

| Alkylation | Alkyl halides, dialkylboron triflates | Can be used for specific analytical purposes. | May not always enhance volatility for GC. |

Role of Reference Standards in Analytical Validation and Quality Control